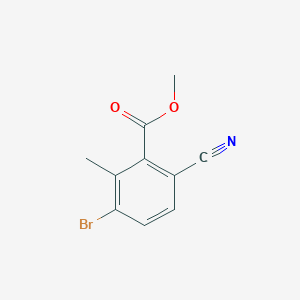

Methyl 3-bromo-6-cyano-2-methylbenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-6-cyano-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-6-cyano-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-6-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-8(11)4-3-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPRRPCPTLQWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-bromo-6-cyano-2-methylbenzoate chemical properties and stability

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, stability, and handling of Methyl 6-bromo-3-cyano-2-methylbenzoate, a versatile building block in modern synthetic chemistry. With full editorial control, this document is structured to deliver practical, field-proven insights beyond a standard technical data sheet.

Chemical Identity and Molecular Structure

Methyl 6-bromo-3-cyano-2-methylbenzoate is a polysubstituted aromatic ester. The strategic placement of a bromine atom, a cyano group, and a methyl group on the benzoate core imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules.

IUPAC Name: Methyl 6-bromo-3-cyano-2-methylbenzoate CAS Number: 99365-44-3 Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol

The structural arrangement of the substituents is critical to its reactivity. The electron-withdrawing nature of the bromo and cyano groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic landscape across the aromatic ring.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values estimated based on structurally similar compounds.

| Property | Value | Source/Comment |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | Expected to be high, likely decomposing before boiling at atmospheric pressure. |

| Solubility | Poorly soluble in water. Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Based on the properties of similar aromatic esters. |

| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds. |

Synthesis and Purification

The synthesis of Methyl 6-bromo-3-cyano-2-methylbenzoate typically involves a multi-step sequence, starting from a more readily available precursor. The general synthetic strategy involves the formation of the polysubstituted benzoic acid followed by esterification.

Synthesis of the Carboxylic Acid Precursor: 6-Bromo-3-cyano-2-methylbenzoic acid

A common route to the carboxylic acid precursor involves the sequential functionalization of a simpler benzoic acid derivative.[1]

-

Bromination: The synthesis often starts with a suitable 2-methylbenzoic acid derivative. Bromination is achieved via electrophilic aromatic substitution using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1] The reaction conditions, such as temperature and solvent, are crucial for achieving the desired regioselectivity.

-

Cyanation: The introduction of the cyano group can be accomplished through a nucleophilic substitution reaction on a bromo-precursor, often employing a cyanide salt like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).[1] This step requires careful handling due to the toxicity of cyanide reagents.

Esterification

The final step is the esterification of 6-bromo-3-cyano-2-methylbenzoic acid with methanol. This can be achieved through several standard methods:

-

Fischer Esterification: Reaction with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Reaction with Methylating Agents: Use of reagents like methyl iodide or dimethyl sulfate in the presence of a base.

The choice of method depends on the scale of the reaction and the desired purity of the final product.

Figure 1: A generalized workflow for the synthesis of Methyl 6-bromo-3-cyano-2-methylbenzoate.

Purification

Purification of the final product is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of the purification method depends on the nature of the impurities.

Chemical Reactivity and Stability

The reactivity of Methyl 6-bromo-3-cyano-2-methylbenzoate is dictated by its functional groups: the bromo substituent, the cyano group, and the methyl ester.

-

Bromo Group: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at this position.[2] It can also undergo nucleophilic aromatic substitution under certain conditions.

-

Cyano Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[2] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides or alcohols (via reduction).

Stability: The compound is expected to be stable under normal laboratory conditions.[3] However, it should be protected from strong oxidizing agents, strong acids, and strong bases.[3] Exposure to moisture over prolonged periods may lead to hydrolysis of the ester and cyano groups. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.[3]

Spectroscopic Data (Predicted)

¹H NMR

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the substituents.

¹³C NMR

The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.[4]

-

C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Characteristic bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the bromo group (-Br). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 6-bromo-3-cyano-2-methylbenzoate is not widely available, the hazards can be inferred from structurally related compounds containing bromo and cyano functionalities.

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, due to the presence of the cyano group.[5][6]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[5][6]

-

Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen bromide, hydrogen cyanide, and oxides of nitrogen.[5]

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Applications in Research and Development

Methyl 6-bromo-3-cyano-2-methylbenzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its multifunctional nature allows for the construction of complex molecular architectures. Potential applications include its use as an intermediate in the synthesis of:

-

Pharmaceuticals: The substituted benzonitrile and benzoate moieties are present in various biologically active compounds.[2]

-

Agrochemicals: As a scaffold for the development of new pesticides and herbicides.

-

Functional Materials: For the synthesis of novel dyes, polymers, and electronic materials.

The unique combination of reactive sites on this molecule provides a versatile platform for the introduction of further chemical diversity, making it a key component in the discovery and development of new chemical entities.

References

-

BenchChem. 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3.

-

New Jersey Department of Health. Common Name: BROMOBENZYL CYANIDE HAZARD SUMMARY.

-

BenchChem. 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3.

-

Tokyo Chemical Industry. SAFETY DATA SHEET.

-

ChemicalBook. Methyl benzoate | 93-58-3.

-

PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044.

-

Scribd. Methyl Benzoate Nitration Lab | PDF.

-

Flinn Scientific. Methyl Benzoate SDS (Safety Data Sheet).

-

Cheméo. Chemical Properties of 1,2,4,5-tetramethylcyclohexane, cis.

-

OQEMA Group. Special Boiling Points (SBP).

-

Parchem. Methyl 6-bromo-3-cyano-2-methylbenzoate (Cas 99365-44-3).

-

abcr Gute Chemie. AB543661 | CAS 99365-44-3.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Santa Cruz Biotechnology. Methyl benzoate.

-

ChemicalBook. Methyl benzoate | 93-58-3.

-

PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

-

ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process.

-

PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.

-

BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

-

Wikipedia. Methyl benzoate.

-

Ataman Kimya. METHYL BENZOATE.

-

Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ.

-

R Discovery. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

-

PubChem. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857.

-

Amazon S3. Supp lementa ry Material.

-

PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

Sources

- 1. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3 | Benchchem [benchchem.com]

- 3. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to Methyl 3-bromo-6-cyano-2-methylbenzoate: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-6-cyano-2-methylbenzoate is a unique trifunctionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom, a cyano group, and a methyl ester on a benzoate scaffold offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The interplay of the electron-withdrawing cyano and bromo groups with the methyl ester and methyl group on the aromatic ring creates a distinct electronic and steric environment, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of its synthesis, safety considerations, and applications, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Structural Characterization

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈BrNO₂ | Based on its chemical structure. |

| Molecular Weight | 254.08 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Aromatic esters of this size are typically solids at room temperature. |

| Melting Point | Estimated in the range of 100-150 °C | The presence of polar bromo and cyano groups, along with the rigid aromatic structure, would lead to a relatively high melting point. For comparison, 4-bromo-3-methylbenzoic acid has a melting point of 152°C.[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF, DMF). Poorly soluble in water. | The ester and cyano groups provide some polarity, while the aromatic ring and bromo group contribute to its organic solubility. |

| Stability | Stable under normal laboratory conditions. | Substituted benzoates are generally stable compounds. |

Structural Characterization:

The structure of Methyl 3-bromo-6-cyano-2-methylbenzoate can be unequivocally confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aromatic methyl protons (around 2.5 ppm), and two doublets in the aromatic region (likely between 7.5 and 8.0 ppm) corresponding to the two aromatic protons.

-

¹³C NMR: Characteristic signals would be observed for the ester carbonyl carbon (around 165 ppm), the cyano carbon (around 115-120 ppm), and the aromatic carbons, with their chemical shifts influenced by the various substituents.[1]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester (around 1720-1740 cm⁻¹), a sharp nitrile stretch (around 2220-2240 cm⁻¹), and C-H and C=C stretching frequencies characteristic of the substituted aromatic ring.[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling: A Proactive Approach

A specific Material Safety Data Sheet (MSDS) for Methyl 3-bromo-6-cyano-2-methylbenzoate is not currently available. Therefore, a cautious approach to handling is imperative, drawing upon the known hazards of its constituent functional groups and structurally related molecules.

Hazard Analysis:

-

Aromatic Bromo Compounds: Halogenated hydrocarbons can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[3]

-

Cyano Compounds (Nitriles): Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Upon hydrolysis or under acidic conditions, they can release hydrogen cyanide gas, which is highly toxic.[4]

-

Benzoate Esters: While generally of low toxicity, some esters can be irritants.

Inferred GHS Hazard Statements (Precautionary):

| Hazard Class | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Engineering Controls:

A stringent safety protocol is essential when working with this compound.

Handling and Storage:

-

Handling: Always handle Methyl 3-bromo-6-cyano-2-methylbenzoate in a well-ventilated chemical fume hood.[5] Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Synthesis of Methyl 3-bromo-6-cyano-2-methylbenzoate: A Proposed Experimental Protocol

The synthesis of Methyl 3-bromo-6-cyano-2-methylbenzoate can be envisioned through a multi-step sequence starting from a readily available substituted toluene. The following protocol is a proposed route based on established organic chemistry principles and synthetic methods for analogous compounds.[2][6]

Step 1: Bromination of 2-Methylbenzoic Acid

-

To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to a gentle reflux (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-methylbenzoic acid.

Step 2: Esterification to Methyl 3-bromo-2-methylbenzoate

-

Dissolve the 3-bromo-2-methylbenzoic acid from the previous step in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 3-bromo-2-methylbenzoate.

Step 3: Cyanation to Methyl 3-bromo-6-cyano-2-methylbenzoate

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-bromo-2-methylbenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN).

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-bromo-6-cyano-2-methylbenzoate.

Applications in Drug Discovery and Organic Synthesis

The unique arrangement of functional groups in Methyl 3-bromo-6-cyano-2-methylbenzoate makes it a highly valuable intermediate for the synthesis of diverse molecular scaffolds, particularly in the field of drug discovery.

1. Site for Cross-Coupling Reactions:

The bromine atom serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position, enabling the exploration of the chemical space around the core structure.

2. Modification of the Cyano Group:

The cyano group is a versatile functional group that can be transformed into several other functionalities:

-

Reduction: The nitrile can be reduced to a primary amine, which can then be further derivatized.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing another point for modification.

-

Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic rings, which are prevalent in many drug molecules.

3. Ester Group Manipulation:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or converted to other functional groups.

Potential Therapeutic Areas:

While specific biological activities of Methyl 3-bromo-6-cyano-2-methylbenzoate have not been reported, its structural motifs are present in compounds with a wide range of therapeutic applications. Substituted benzoates and nitriles are found in drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The ability to readily diversify the structure of this compound makes it an excellent starting point for library synthesis in high-throughput screening campaigns to identify novel bioactive molecules.

Conclusion

Methyl 3-bromo-6-cyano-2-methylbenzoate represents a promising and versatile building block for organic synthesis and medicinal chemistry. While a dedicated safety data sheet is not yet available, a thorough understanding of the hazards associated with its functional groups allows for its safe handling with appropriate precautions. The proposed synthetic route provides a practical approach to its preparation, opening the door for its use in the synthesis of complex molecules. The strategic positioning of its three distinct functional groups offers a rich platform for chemical diversification, making it a valuable tool for researchers and scientists engaged in the design and development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- Shao Xinhua. Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A. 2015.

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Google Patents. Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.

- Gaggini, F., et al. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. 2022, 27(23), 8426.

-

University of California, Santa Barbara. Hazards Of Functional Groups. EHS. Available at: [Link]

-

PubChem. Methyl 2-bromo-6-methylbenzoate. Available at: [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Cyano Compounds. Available at: [Link]

Sources

- 1. Methyl 3-bromo-2-cyano-6-methylbenzoate|1805189-40-5 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 6. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

Technical Whitepaper: Strategic SAR & Synthetic Utility of 3-Bromo-6-cyano-2-methylbenzoate Derivatives

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It treats 3-bromo-6-cyano-2-methylbenzoate (CAS 1805488-00-9) not just as a chemical, but as a privileged scaffold for generating axially chiral (atropisomeric) bioactive ligands, particularly relevant in the design of Nuclear Receptor Antagonists (e.g., Mineralocorticoid or Androgen Receptors) and Kinase Inhibitors.

Executive Summary: The "Privileged" Atropisomeric Scaffold

In modern drug discovery, "escaping flatland" (increasing Fsp³ character or introducing axial chirality) is a proven strategy to improve solubility and selectivity. The 3-bromo-6-cyano-2-methylbenzoate scaffold represents a high-value "molecular hinge."

Unlike simple benzoates, this specific substitution pattern (2-Me, 3-Br, 6-CN) offers a unique "Push-Pull-Lock" mechanism:

-

The Lock (2-Methyl): Provides steric bulk to restrict rotation of the C1-carbonyl or C3-biaryl bonds, enabling the design of atropisomers.

-

The Pull (6-Cyano): A strong electron-withdrawing group (EWG) that modulates the pKa of the parent acid and serves as a metabolic "anchor" (resistant to oxidation).

-

The Push/Handle (3-Bromo): A reactive handle for palladium-catalyzed cross-coupling, positioned in a sterically crowded environment that favors selectivity.

This guide details the Structure-Activity Relationship (SAR) of this core, focusing on its utility in synthesizing next-generation Non-Steroidal Mineralocorticoid Receptor Antagonists (MRAs) and Kinase Inhibitors .

Structure-Activity Relationship (SAR) Matrix

The biological activity of derivatives based on this scaffold is governed by the precise interplay of steric and electronic effects.

The Core Pharmacophore Map

| Position | Substituent | Electronic Effect | Steric Effect | SAR Function & Causality |

| C-1 | Ester/Acid | Acceptor | High | The Warhead: In prodrug form (ester), it improves permeability. Hydrolysis to the acid (or conversion to amide) creates a salt-bridge interaction with arginine/lysine residues in the target pocket (e.g., Arg817 in MR). |

| C-2 | Methyl | Donor (+I) | Critical | The Conformational Lock: This "Magic Methyl" forces the substituent at C-1 and any biaryl at C-3 out of planarity. Removal of this methyl group typically collapses bioactivity by allowing free rotation (entropic penalty). |

| C-3 | Bromine | Weak Deactivator | Medium | The Diversity Vector: The bromine is the site for Suzuki-Miyaura coupling. The resulting biaryl system extends into the hydrophobic sub-pocket. The C-2 methyl ensures this new ring adopts a specific dihedral angle (typically 60-90°). |

| C-6 | Cyano | Strong Acceptor (-M) | Low | The Electronic Tuner: It lowers the LUMO energy of the ring, making the core less susceptible to oxidative metabolism (CYP450 blocking). It also acts as a specific H-bond acceptor for backbone amides in the receptor. |

Mechanistic Insight: The "Ortho-Effect"

The juxtaposition of the 2-Methyl and 3-Bromo groups is the defining feature of this SAR.

-

Observation: In Pd-catalyzed couplings, the oxidative addition into the C3-Br bond is slower than in unhindered systems.

-

Causality: The ortho-methyl group creates steric hindrance.

-

Advantage: Once coupled, the resulting biaryl bond is rigid. This rigidity reduces the entropic cost of binding to the target protein, often resulting in nanomolar (nM) potency compared to micromolar potency of non-methylated analogs.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: To functionalize the C-3 position while preserving the nitrile and ester groups. This is the primary workflow for library generation.

Reagents:

-

Substrate: Methyl 3-bromo-6-cyano-2-methylbenzoate (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)

-

Base: K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the active Pd(0) species.

-

Catalyst Addition: Add Pd(OAc)₂ and S-Phos (pre-complexed if possible). Reason: S-Phos is chosen specifically for sterically hindered aryl chlorides/bromides (the 2-Me effect).

-

Solvation: Add degassed Toluene/Water mixture via syringe.

-

Activation: Heat the mixture to 100°C for 12 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Monitoring: TLC should show the disappearance of the starting material (Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of a fluorescent biaryl spot.

-

Self-Validating Step: If the reaction stalls, add 5 mol% more catalyst. The 2-methyl group can significantly retard the reaction rate; high temperature is non-negotiable.

Protocol B: Hydrolysis to the Active Acid

Objective: Convert the ester prodrug to the active carboxylic acid pharmacophore.

-

Dissolve the C3-substituted ester in THF/MeOH (1:1).

-

Add LiOH (2.0 eq, 1M aqueous solution).

-

Stir at 40°C. Note: The 2,6-disubstitution makes the ester sterically shielded. Room temperature hydrolysis is often too slow.

-

Acidify with 1N HCl to pH 3 to precipitate the product.

Visualization of SAR & Synthesis Pathways

The following diagrams illustrate the divergent synthesis capabilities and the pharmacophore logic.

Diagram: Divergent Synthesis Workflow

This flowchart demonstrates how the scaffold serves as a central hub for drug library generation.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br, CN, and Ester groups.

Diagram: The "Lock and Key" Pharmacophore

This diagram visualizes the steric clash that enforces the bioactive conformation.

Caption: The 2-Methyl group acts as the steric "Lock," forcing the C3 and C1 substituents into a twisted, bioactive conformation.

Quantitative Data Summary

The table below summarizes typical physicochemical property shifts observed when modifying this scaffold, based on general medicinal chemistry principles for benzoic acid derivatives [1, 2].

| Modification | Effect on LogP | Effect on pKa (Acid) | Metabolic Stability (t½) | Comment |

| Parent Scaffold | 2.2 - 2.5 | ~3.5 | High | Balanced profile for oral bioavailability. |

| Remove 6-CN | +0.4 | ~4.2 | Low | Loss of metabolic block; ring becomes electron-rich (oxidation prone). |

| Remove 2-Me | -0.2 | ~3.5 | Low | Loss of atropisomerism; molecule becomes planar (loss of potency). |

| 3-Br → 3-Ph | +1.5 | ~3.6 | Medium | Significant increase in lipophilicity; requires polar groups elsewhere to compensate. |

References

-

PubChem. (2025). 3-Bromo-2-hydroxy-6-methylbenzoic acid (Analogous Scaffold Data). National Library of Medicine. Retrieved from [Link]

The Strategic Utility of Methyl 3-bromo-6-cyano-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and development of novel therapeutics. Methyl 3-bromo-6-cyano-2-methylbenzoate, a polysubstituted aromatic compound, has emerged as a strategic intermediate, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures. This guide provides an in-depth technical overview of the applications of Methyl 3-bromo-6-cyano-2-methylbenzoate, exploring its synthetic potential and highlighting its role in the generation of medicinally relevant scaffolds.

The intrinsic value of this molecule lies in the orthogonal reactivity of its key functional groups: a bromine atom, a cyano group, and a methyl ester, all strategically positioned on a methylated benzene ring. This arrangement of both electron-withdrawing (bromo and cyano) and electron-donating (methyl) substituents creates a unique electronic and steric environment, influencing the reactivity of the aromatic core and the appended functionalities. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. The cyano group can be elaborated into a range of other functionalities or act as a key pharmacophoric element. The methyl ester provides a site for modification or hydrolysis to the corresponding carboxylic acid, enabling further derivatization or modulation of physicochemical properties.

This guide will delve into the core applications of Methyl 3-bromo-6-cyano-2-methylbenzoate, providing insights into the strategic considerations behind its use in synthetic campaigns and offering practical, field-proven methodologies for its derivatization.

Core Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the bromo, cyano, and methyl ester groups on the 2-methylbenzoic acid framework makes Methyl 3-bromo-6-cyano-2-methylbenzoate a powerful tool for the synthesis of diverse heterocyclic and polycyclic systems. The following sections will detail the primary transformations that underscore its utility in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds

The bromine substituent at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for the construction of biaryl and other complex scaffolds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring of Methyl 3-bromo-6-cyano-2-methylbenzoate and a variety of boronic acids or esters. This is a highly reliable and functional group tolerant method for accessing biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.

-

Heck and Sonogashira Couplings: The Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling facilitates the installation of terminal alkynes. These transformations are invaluable for creating rigidified scaffolds and for introducing functionalities that can serve as handles for further chemical modification or as key binding elements within a protein target.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing these reactions and can be tailored to the specific substrates being coupled.

Nucleophilic Aromatic Substitution (SNAr) and Chan-Lam Coupling: Introducing Heteroatoms

While less reactive than their palladium-catalyzed counterparts, the bromine atom can undergo nucleophilic aromatic substitution with activated nucleophiles. More commonly, copper-catalyzed methods like the Chan-Lam coupling can be employed to form carbon-nitrogen and carbon-oxygen bonds with amines, amides, and alcohols. This provides a direct route to anilines and phenol ethers, which are important pharmacophores in their own right.

Transformations of the Cyano Group: A Versatile Functional Handle

The cyano group at the 6-position is not merely a passive substituent; it is a versatile functional group that can be transformed into a variety of other functionalities:

-

Reduction to an Amine: The cyano group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up a vast array of subsequent chemical modifications, including amidation, sulfonylation, and reductive amination, to introduce diverse side chains and modulate biological activity.

-

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. This transformation, in conjunction with the hydrolysis of the methyl ester, can lead to the formation of dicarboxylic acids, which can be useful as scaffolds or for engaging with specific binding pockets in a biological target.

-

Participation in Cyclization Reactions: The cyano group can act as an electrophile or a precursor to a reactive intermediate in a variety of cyclization reactions to form heterocyclic rings, such as pyridines, pyrimidines, and quinazolines. These heterocycles are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions.

Manipulation of the Methyl Ester: Modulating Physicochemical Properties

The methyl ester at the 1-position offers a straightforward handle for modulating the physicochemical properties of the molecule, such as solubility and metabolic stability.

-

Hydrolysis to the Carboxylic Acid: Saponification of the methyl ester to the corresponding carboxylic acid is a common transformation that introduces a polar, ionizable group. Carboxylic acids are frequently key binding motifs in drug molecules, capable of forming strong hydrogen bonds and salt bridges with protein targets.

-

Amidation: The methyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry for exploring structure-activity relationships, as the nature of the amide substituent can be readily varied to fine-tune potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry Applications: Building Blocks for Next-Generation Therapeutics

The synthetic versatility of Methyl 3-bromo-6-cyano-2-methylbenzoate makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. While specific examples of marketed drugs derived directly from this starting material are not extensively documented in the public domain, its potential applications can be inferred from the types of scaffolds it can generate.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, often a substituted purine, pyrimidine, or quinazoline, which occupies the ATP-binding site of the enzyme. The reactivity of Methyl 3-bromo-6-cyano-2-methylbenzoate allows for the construction of such heterocyclic systems. For instance, the cyano group and the adjacent methyl group can be elaborated into a fused pyrimidine ring, while the bromo substituent can be used to introduce the requisite side chains that confer selectivity and potency.

Metabolic Enzyme Modulators

Metabolic pathways are increasingly recognized as attractive targets for therapeutic intervention, particularly in oncology and metabolic diseases. Substituted benzoates have been identified as inhibitors of key metabolic enzymes. For example, derivatives of methyl benzoate have been shown to inhibit malate dehydrogenase (MDH), an enzyme involved in cellular metabolism. The structural features of Methyl 3-bromo-6-cyano-2-methylbenzoate provide a framework for the design of novel inhibitors of metabolic enzymes, where the various substituents can be tailored to optimize interactions with the enzyme's active site.

GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. The biaryl and heteroaryl scaffolds readily accessible from Methyl 3-bromo-6-cyano-2-methylbenzoate are common motifs in GPCR ligands. The ability to systematically vary the substituents on the aromatic rings through cross-coupling and other reactions allows for the fine-tuning of receptor affinity and functional activity.

Experimental Protocols: A Practical Guide to Key Transformations

The following section provides a representative, step-by-step protocol for a key synthetic transformation utilizing Methyl 3-bromo-6-cyano-2-methylbenzoate.

Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-6-cyano-2-methylbenzoate with Phenylboronic Acid

Objective: To synthesize Methyl 6-cyano-2-methyl-[1,1'-biphenyl]-3-carboxylate.

Materials:

-

Methyl 3-bromo-6-cyano-2-methylbenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add Methyl 3-bromo-6-cyano-2-methylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 10 mL ethanol) and 10 mL of water to the flask.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |

| Base | K₂CO₃ | A mild base suitable for promoting the transmetalation step. |

| Solvent | Toluene/Ethanol/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction to completion without significant decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation of the palladium catalyst. |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of Methyl 3-bromo-6-cyano-2-methylbenzoate.

Figure 1: Key synthetic transformations of Methyl 3-bromo-6-cyano-2-methylbenzoate.

Figure 2: A representative synthetic workflow for generating a diverse library of compounds.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

Methyl 3-bromo-6-cyano-2-methylbenzoate represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of orthogonally reactive functional groups provides a powerful platform for the efficient construction of complex molecular architectures. From the generation of privileged heterocyclic scaffolds for kinase inhibitors to the synthesis of novel modulators of metabolic enzymes, the applications of this compound are broad and impactful. By understanding the nuances of its reactivity and employing robust synthetic methodologies, researchers and drug development professionals can leverage the full potential of Methyl 3-bromo-6-cyano-2-methylbenzoate to accelerate the discovery of next-generation therapeutics.

References

- BenchChem. (n.d.). 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3.

- BenchChem. (n.d.). Methyl 3-bromo-2-cyano-6-methylbenzoate|1805189-40-5.

- Parchem. (n.d.). Methyl 6-bromo-3-cyano-2-methylbenzoate (Cas 99365-44-3).

-

Lee, J., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 2-Methyl Substituted Benzoate Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance in reactions involving 2-methyl substituted benzoates. The presence of a methyl group at the ortho position to the carboxylate function significantly impedes the approach of reagents, necessitating specialized strategies to achieve desired chemical transformations. This resource is designed to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Section 1: Esterification of 2-Methylbenzoic Acid

The formation of an ester from 2-methylbenzoic acid is a classic example of a sterically hindered reaction. Standard Fischer esterification conditions often result in low yields or require harsh conditions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My standard Fischer esterification of 2-methylbenzoic acid with methanol is giving me a very low yield. What is the primary reason for this?

A1: The low yield is primarily due to steric hindrance. The ortho-methyl group on the benzoic acid backbone physically blocks the incoming methanol nucleophile from attacking the carbonyl carbon.[2] This steric congestion raises the activation energy for the formation of the tetrahedral intermediate, which is a key step in the Fischer esterification mechanism.[4]

Q2: What alternative methods can I use to efficiently esterify 2-methylbenzoic acid?

A2: For sterically hindered carboxylic acids like 2-methylbenzoic acid, more potent activation methods are required. The Yamaguchi esterification is a highly effective alternative.[5][6][7] This method involves the conversion of the carboxylic acid into a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5][6][7][8]

The success of the Yamaguchi esterification lies in the formation of a highly reactive acyl-substituted DMAP intermediate, which is less sterically hindered and more electrophilic, allowing for a rapid reaction with the alcohol.[5][6]

Another approach is to use a solid acid catalyst, such as a zirconium/titanium-based catalyst, which has shown effectiveness in catalyzing the esterification of benzoic acids with various steric and electronic properties.[9]

Troubleshooting Guide: Esterification

| Issue | Probable Cause | Recommended Solution |

| Low to no ester formation with Fischer esterification | Steric hindrance from the ortho-methyl group preventing nucleophilic attack by the alcohol.[2] | Switch to a more powerful esterification protocol like the Yamaguchi esterification.[5][6][7] Alternatively, consider using microwave-assisted conditions which can sometimes overcome the activation energy barrier.[1][10] |

| Yamaguchi esterification yield is still suboptimal. | Incomplete formation of the mixed anhydride or decomposition of reagents. | Ensure all reagents are anhydrous, as water can hydrolyze the Yamaguchi reagent and the mixed anhydride. Use freshly distilled solvents and high-purity reagents. |

| Side product formation. | Potential for the alcohol to react with the Yamaguchi reagent directly. | The standard two-step Yamaguchi protocol, where the mixed anhydride is formed first before the addition of the alcohol and DMAP, can minimize this side reaction.[5] |

Experimental Protocol: Yamaguchi Esterification of 2-Methylbenzoic Acid

Materials:

-

2-Methylbenzoic acid

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, inert-atmosphere flask, add 2-methylbenzoic acid and anhydrous toluene.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 2 hours to form the mixed anhydride.

-

In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.

-

Slowly add the mixed anhydride solution to the alcohol/DMAP solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Section 2: Hydrolysis of 2-Methyl Substituted Benzoate Esters

The hydrolysis of esters derived from 2-methylbenzoic acid is also challenging due to steric hindrance around the carbonyl carbon.

Frequently Asked Questions (FAQs)

Q1: I am unable to hydrolyze my methyl 2-methylbenzoate using standard aqueous NaOH or HCl. Why is this reaction so difficult?

A1: Similar to esterification, the ortho-methyl group shields the carbonyl carbon from the attack of hydroxide or water nucleophiles.[11] This steric hindrance significantly slows down the rate of the typical bimolecular acyl-oxygen cleavage (BAc2) mechanism.[12][13]

Q2: Are there alternative hydrolysis mechanisms that can be exploited for hindered esters?

A2: Yes, for methyl esters of highly hindered acids, the reaction can sometimes proceed through a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, which is essentially an SN2 reaction where the hydroxide ion attacks the methyl group of the ester, with the carboxylate acting as the leaving group.[12] However, this is generally a minor pathway.

A more practical approach is to use more forcing conditions, such as high temperatures (200–300 °C) with dilute aqueous KOH, which has been shown to quantitatively hydrolyze even highly hindered esters like methyl 2,4,6-trimethylbenzoate.[14] Another effective method involves using a non-aqueous solvent system, such as NaOH in a mixture of methanol and dichloromethane, which can facilitate the saponification of hindered esters at room temperature.[15][16]

Troubleshooting Guide: Hydrolysis

| Issue | Probable Cause | Recommended Solution |

| Incomplete hydrolysis under standard conditions. | Steric hindrance preventing nucleophilic attack at the carbonyl carbon.[11] | Increase the reaction temperature significantly (200-300 °C) in a sealed vessel with dilute aqueous base.[14] Alternatively, employ a non-aqueous hydrolysis system (e.g., NaOH in MeOH/CH2Cl2).[15][16] |

| Decomposition of starting material or product at high temperatures. | Thermal instability of the molecule. | If high temperatures are not tolerated, the non-aqueous hydrolysis method at room temperature is a milder alternative.[15][16] |

Experimental Protocol: High-Temperature Hydrolysis of Methyl 2-Methylbenzoate

Materials:

-

Methyl 2-methylbenzoate

-

2% Potassium hydroxide (KOH) aqueous solution

-

High-pressure reaction vessel

Procedure:

-

Place methyl 2-methylbenzoate and the 2% KOH solution in a high-pressure reaction vessel.

-

Seal the vessel and heat to 250 °C for 30 minutes with stirring.

-

Cool the vessel to room temperature and carefully vent any pressure.

-

Transfer the reaction mixture to a beaker and acidify with concentrated HCl until a precipitate forms.

-

Collect the precipitated 2-methylbenzoic acid by vacuum filtration and wash with cold water.

-

Dry the product in a vacuum oven.

Section 3: Cross-Coupling Reactions of 2-Methyl Substituted Benzoates

While less common, 2-methyl substituted benzoates can be used in cross-coupling reactions, typically after conversion to a more reactive derivative like an aryl halide or triflate.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling with a 2-methyl substituted benzoate derivative. What are the key considerations?

A1: The benzoate itself is not a suitable coupling partner. You will first need to convert the benzoic acid to an aryl halide (e.g., bromide or iodide) or an aryl triflate. The subsequent Suzuki-Miyaura coupling will still be challenging due to the steric hindrance of the ortho-methyl group, which can impede the oxidative addition and reductive elimination steps in the catalytic cycle.[17][18]

Q2: What modifications to the Suzuki-Miyaura protocol can improve the yield for these hindered substrates?

A2: For sterically hindered aryl halides, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve the reaction outcome.[19] These ligands promote the oxidative addition of the hindered aryl halide to the palladium center and facilitate the subsequent steps of the catalytic cycle. Additionally, a strong base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often beneficial.[17]

Troubleshooting Guide: Cross-Coupling

| Issue | Probable Cause | Recommended Solution |

| Low yield in Suzuki-Miyaura coupling of a 2-methyl substituted aryl halide. | Steric hindrance inhibiting oxidative addition and/or reductive elimination. | Employ a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[19] Use a strong, non-nucleophilic base like K3PO4 or Cs2CO3.[17] |

| Homocoupling of the boronic acid. | The rate of transmetalation is slow relative to other pathways. | Ensure anhydrous conditions and consider using a different solvent system (e.g., toluene, dioxane). |

| Hydrodehalogenation of the aryl halide. | A common side reaction in palladium-catalyzed couplings.[20] | Use a well-defined palladium precatalyst and ensure the reaction is run under an inert atmosphere. |

Visualizing the Challenge: Steric Hindrance in 2-Methylbenzoate Reactions

Caption: Steric hindrance from the ortho-methyl group impeding key reaction steps.

References

-

Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

-

Zulqurnain, et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

Wikipedia. (2023). Yamaguchi esterification. [Link]

-

Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

-

Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7, 268-271. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Ali, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

-

Biju, A. T., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 472-488. [Link]

-

de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2410. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

- Google Patents. (2016). Sterically hindered amine and oxyalkyl amine light stabilizers.

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

-

Rovis, T. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 116(15), 9034-9087. [Link]

-

Rahim, S. A. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7. [Link]

-

Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4216. [Link]

-

Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? [Link]

-

ResearchGate. (2019). Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition. [Link]

-

ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation. [Link]

-

Chemical Reviews. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [Link]

-

Journal of Physical Science. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

ResearchGate. (n.d.). Nickel‐Catalyzed Cross‐Coupling of 2‐Methoxynaphthalene with Methyl 4‐(5,5‐Dimethyl‐1,3,2‐Dioxaborinan‐2‐yl)Benzoate. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ACS Publications. (2023). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. [Link]

-

ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

One Part of Chemistry. (2011). Esterification: Methyl benzoate. [Link]

-

ResearchGate. (2018). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

-

Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-O-Based Electrophiles. Organic Letters, 11(17), 3922-3925. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1995). Solvation and steric hindrance in methyl-substituted benzoic acids. [Link]

-

University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. [Link]

-

ResearchGate. (n.d.). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. [Link]

-

Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]

-

YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

Sources

- 1. academicpublishers.org [academicpublishers.org]

- 2. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Yamaguchi Esterification [organic-chemistry.org]

- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jps.usm.my [jps.usm.my]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Improving yield of Suzuki coupling with electron-deficient aryl bromides

Topic: Optimizing Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Status: Active Ticket ID: SMC-EDB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Electron-deficient aryl bromides (e.g., bromopyridines, nitro-bromobenzenes, polyfluoro-bromobenzenes) are kinetically "activated" for the oxidative addition step of the Suzuki catalytic cycle.[1] However, users frequently report low yields not due to lack of reactivity, but due to hyper-reactivity toward competitive pathways.

The two primary failure modes for these substrates are:

-

Nucleophilic Aromatic Substitution (SNAr): The base attacks the electrophilic ring instead of activating the boron species.

-

Catalyst Poisoning: Nitrogen-containing electron-deficient rings (pyridines, pyrimidines) coordinate tightly to Palladium, arresting the cycle.

This guide provides the diagnostic logic and protocols to bypass these specific bottlenecks.

Part 1: Diagnostic Logic (Troubleshooting Tree)

Before altering your conditions, determine how the reaction failed. Use this decision tree to identify the root cause based on crude LC-MS/NMR data.

Figure 1: Diagnostic workflow for identifying failure modes in Suzuki coupling of electron-deficient substrates.

Part 2: Technical Deep Dive & Solutions

Issue 1: The SNAr Trap (Base Selection)

The Science: In standard Suzuki couplings, strong bases like hydroxide (NaOH), alkoxides (NaOtBu), or even carbonate (K2CO3) are used to activate the boronic acid. However, electron-deficient aryl bromides are "hot" electrophiles. If the base is sufficiently nucleophilic, it will attack the carbon-bromide bond directly (SNAr mechanism), displacing the bromide with -OH or -OR before the Palladium can insert.

The Fix: You must decouple basicity (needed for boron activation) from nucleophilicity (causes side reactions).

| Base Type | Examples | Risk Level | Recommendation |

| Alkoxides | NaOtBu, NaOMe | CRITICAL | Avoid. High SNAr risk. |

| Hydroxides | NaOH, KOH | HIGH | Avoid. Causes hydrolysis of substrate (phenol formation). |

| Carbonates | K2CO3, Cs2CO3 | MODERATE | Usable, but monitor for hydrolysis. |

| Phosphates | K3PO4 (anhydrous or aq.) | LOW | Recommended. Good balance of pKa and low nucleophilicity. |

| Fluorides | KF, CsF | LOWEST | Best for sensitive substrates. Activates boron via F-B interaction, non-nucleophilic toward carbon. |

Issue 2: Catalyst Poisoning (Ligand Selection)

The Science: If your electron-deficient bromide contains a nitrogen atom (e.g., 2-bromopyridine), the nitrogen lone pair is a competent ligand. It can bind to the Pd(II) center after oxidative addition, forming a stable, unreactive "resting state" (dimer formation). This halts the catalytic cycle.

The Fix: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands) . These ligands are sterically demanding.[2] They "wrap" around the Palladium, physically blocking the nitrogen atom of the substrate from coordinating to the metal center, while still allowing the oxidative addition to occur.

-

XPhos / SPhos: Excellent first choices.

-

BrettPhos: Specifically designed for difficult substrates.

-

P(tBu)3: Highly active, but air-sensitive.

Part 3: The "Gold Standard" Protocol

This protocol is designed to eliminate SNAr competition and prevent catalyst poisoning.

Reagents:

-

Substrate: Electron-deficient Aryl Bromide (1.0 equiv)

-

Partner: Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 Precatalyst (2 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: THF : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

-

Pre-complexation (Skip if using G3/G4 Precatalyst):

-

In a vial, dissolve Pd(OAc)2 and XPhos in the organic solvent. Stir at room temperature for 10-15 minutes to generate the active catalytic species (Yellow to orange color change).

-

Why? Adding "naked" Pd to a solution containing a pyridyl bromide can lead to immediate poisoning before the ligand binds.

-

-

Reaction Assembly:

-

Add the Aryl Bromide, Boronic Acid, and solid K3PO4 to the reaction vessel.

-

Add the catalyst solution (from Step 1) or the Precatalyst.

-

Add the water portion.[3]

-

-

Degassing (Crucial):

-

Sparge the mixture with Argon or Nitrogen for 5 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Execution:

-

Heat to 60°C - 80°C.

-

Note: Electron-deficient bromides are reactive; extreme temperatures (100°C+) are rarely needed and promote side reactions.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (to remove Pd black).

-

Dilute with EtOAc, wash with water/brine.

-

Caution: If the product is also electron-deficient, it may be sensitive to high pH during workup. Neutralize the aqueous layer quickly.

-

Part 4: Frequently Asked Questions (FAQ)

Q: My LC-MS shows a mass corresponding to the starting material where Br is replaced by H. What happened? A: This is hydrodebromination . It often occurs when the reaction stalls (catalyst death) or if the solvent is "wet" but the coupling is slow.

-

Fix: Switch to anhydrous conditions using CsF or KF as the base in dry THF or Dioxane. The Fluoride activates the boron without requiring water.

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: generally, No . Triphenylphosphine is not bulky enough to prevent the coordination of nitrogen-containing heterocycles to the Palladium. You will likely see low conversion. Switch to XPhos or SPhos .

Q: The reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" formation indicates the catalyst has precipitated out of solution, likely because the ligand dissociated or the Pd was not stabilized.

-

Fix: Ensure you are using a sufficient ligand-to-metal ratio (2:1 for monodentate ligands like XPhos). Consider using a defined Precatalyst (e.g., XPhos Pd G4) which releases the active species slowly and in a controlled manner.

References

-

Base Selection & Mechanism

-

Ligand Effects & Catalyst Poisoning

-

Protodeboronation & Side Reactions

- Protodeboronation of Boronic Acids: Mechanism and Mitig

- Source: Cox, P. A.; et al. J. Am. Chem. Soc.2016, 138, 9145.

-

Fluoride Activation (Anhydrous Conditions)

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides in the Presence of Fluoride Salts.

- Source: Wright, S. W.; et al. J. Org. Chem.1994, 59, 6095.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting nitrile hydrolysis side reactions in benzoate esters

Topic: Troubleshooting Nitrile Hydrolysis Side Reactions in Benzoate Esters

Ticket ID: CHEM-SUPPORT-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction & Triage

Welcome to the Advanced Synthesis Support Center. You are likely here because your benzoate ester hydrolysis (saponification) has compromised a spectator nitrile group, or you are struggling to achieve selectivity between these two hydrolyzable functionalities.

In medicinal chemistry, the benzoate ester and benzonitrile motifs frequently coexist. While esters are generally more labile to basic hydrolysis than nitriles, this reactivity gap narrows significantly based on electronic substituents and reaction conditions.

The Core Conflict[1]

-

Goal: Hydrolyze Ester (

) -

Constraint: Preserve Nitrile (

). -

Failure Mode: Nitrile hydrolyzes to Primary Amide (

) or Acid (

Diagnostic Decision Tree

Before altering your conditions, use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic flowchart for selecting the appropriate remediation protocol based on observed experimental failure.

Troubleshooting Guides (FAQs)

Issue 1: "My nitrile converted to a primary amide. Why?"

Diagnosis:

You likely used a base cation that is too "hard" (like

The Mechanism of Failure: Hydroxide attacks the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide. Once the amide forms, it is difficult to revert.

Corrective Action (Protocol A): Switch to Lithium Hydroxide (LiOH) Lithium is a "tighter" cation with higher charge density but lower nucleophilicity in organic solvents compared to Potassium. It coordinates effectively with the carbonyl oxygen of the ester, accelerating saponification, but is less efficient at activating the "harder" nitrile nitrogen.

-

Reagent: LiOH (1.1 - 1.5 eq).

-

Solvent: THF:Water (3:1). The organic co-solvent is critical to keep the ester in solution but suppress the activity of free hydroxide.

-

Temperature:

to

Issue 2: "I have strong EWGs (e.g., -NO2, -CF3) and selectivity is impossible."

Diagnosis: Strong EWGs on the benzoate ring activate the carbonyl for saponification, but they also make the nitrile carbon highly electrophilic. Chemical differentiation becomes nearly impossible with standard hydroxide bases.

Corrective Action (Protocol B): Enzymatic Hydrolysis (Pig Liver Esterase) Enzymes operate on shape recognition (sterics) rather than just electronics. PLE is the gold standard for hydrolyzing esters in the presence of sensitive groups like nitriles, lactams, or epoxides.

-

Reagent: Pig Liver Esterase (PLE) immobilized or lyophilized powder.

-

Buffer: Phosphate Buffer (pH 7-8).

-

Condition: Room Temperature, gentle stirring.

-

Note: Monitor pH. As the acid forms, pH drops, which can kill enzyme activity. Use an autotitrator (stat) to maintain pH 7.

Issue 3: "The reaction works, but I can't separate the Acid product from the Amide byproduct."

Diagnosis: The physical properties (polarity/pKa) of the benzoic acid and the benzamide byproduct are often similar, leading to co-elution.

Corrective Action: The "Acid-Base Extraction" Purification Do not rely on column chromatography.

-

Dilute reaction mixture with water.

-

Adjust pH to >10 (Basic). The Benzoic Acid becomes a salt (

) and goes to water. The Amide remains neutral ( -

Wash the aqueous layer 3x with Ethyl Acetate (removes Amide and unreacted Ester).

-

Acidify the aqueous layer to pH 2. The Acid precipitates or can be extracted into DCM.

Comparative Data: Reagent Selection

Use this table to select the reagent matching your substrate's electronic profile.

| Reagent | Species | Selectivity (Ester:Nitrile) | Reactivity | Recommended For |

| LiOH / THF / H2O | Hydroxide | High | Moderate | Standard substrates; First-line defense. |

| NaOH / MeOH / H2O | Hydroxide | Low | High | Unhindered esters; Robust nitriles only. |

| Ba(OH)2 | Hydroxide | Moderate | High | Specific cases where LiOH fails (solubility). |

| Me3SnOH | Tin Oxide | Very High | Low | Toxic. Last resort for very sensitive substrates. |

| Pig Liver Esterase | Enzyme | Extremely High | Moderate | Chiral substrates or strong EWGs present. |

| K2CO3 / MeOH | Carbonate | Moderate | Low | Transesterification usually, but can hydrolyze slowly. |

Detailed Experimental Protocols

Protocol A: Chemoselective Saponification (The "LiOH Method")

Standard operating procedure for most benzoate/nitrile pairs.

-

Dissolution: Dissolve the benzoate ester (1.0 mmol) in THF (3.0 mL). Cool to

in an ice bath. -

Reagent Prep: Prepare a solution of LiOH

H -

Addition: Add the LiOH solution dropwise to the ester. The mixture should become homogeneous or slightly cloudy.

-

Monitoring: Stir at

for 2 hours. Monitor by TLC/LCMS.-

Checkpoint: If conversion is <10% after 2 hours, warm to Room Temperature (

).

-

-

Quench: Once SM is consumed, dilute with EtOAc (10 mL) and add 1M HCl until pH ~2.

-

Workup: Extract aqueous layer with EtOAc (3x). Dry combined organics over Na

SO

Protocol B: Enzymatic Hydrolysis (PLE)

For substrates with strong EWGs or thermal sensitivity.

-

Suspension: Suspend the ester (1.0 mmol) in Phosphate Buffer (pH 7.5, 10 mL). Add Acetone (1-2 mL) if solubility is poor (max 20% organic solvent).

-

Enzyme Addition: Add Pig Liver Esterase (PLE) (100-200 units/mmol).

-

Incubation: Stir gently at

. -

pH Maintenance: As the reaction proceeds, carboxylic acid generates protons. Add 0.1M NaOH dropwise (or use autotitrator) to keep pH between 7.0 and 8.0.

-

Termination: Filter through a Celite pad to remove enzyme. Acidify filtrate to pH 2 and extract.

Mechanistic Visualization

Understanding the competition between the Carbonyl (Ester) and Cyano (Nitrile) groups is vital.

Figure 2: Mechanistic competition. Path A is favored by lower temperatures and 'softer' counter-cations (Li+). Path B is accelerated by heat and strong electron-withdrawing groups.

References & Authority

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text regarding hydrolysis mechanisms).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Strategies for chemoselectivity).

-

Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. (Definitive guide on PLE selectivity).

-

Nicolaou, K. C., et al. (2005). Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters. Angewandte Chemie. (Alternative mild reagent).

-

Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. (Case study on chemoselective saponification in drug development).

Sources

Optimizing solvent systems for Methyl 3-bromo-6-cyano-2-methylbenzoate crystallization